

Spectroscopic Characterization Guide: 3-Bromo-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Bromo-2-cyclohexen-1-ol

Cat. No.: B11937838

[Get Quote](#)

CAS Registry Number: 109380-09-8 Molecular Formula: C

H

BrO Molecular Weight: 177.04 g/mol (based on

Br)

Introduction & Synthesis Context

3-Bromo-2-cyclohexen-1-ol is typically synthesized via the Luche reduction (NaBH

/CeCl

) of 3-bromo-2-cyclohexen-1-one. This context is vital for spectral analysis because the most common impurities are unreacted starting material (enone) and over-reduced byproducts.


- Critical Quality Attribute (CQA): The complete disappearance of the carbonyl signal in both IR and

¹³C NMR confirms the reduction. The retention of the vinyl bromide moiety is confirmed by the isotopic pattern in MS and the specific chemical shift of the vinyl proton in

H NMR.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to spectral validation.

 **FULL PROTOCOL TRUNCATED**

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Synthesis and validation logic flow for **3-bromo-2-cyclohexen-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5] Experimental Protocol

- Solvent: CDCl₃

(Chloroform-d) is the standard solvent.

- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
- Concentration: ~10-15 mg in 0.6 mL solvent for clear resolution of coupling constants.

H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by the loss of the vinyl proton at the C3 position (present in cyclohexenol) and the simplification of the H2 signal.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Diagnostic Insight: In the starting material (enone), the vinyl proton appears significantly downfield (

~6.40 ppm) as a singlet. In the product, the shift moves upfield to ~6.10 ppm and becomes a doublet. This shift + splitting change is the primary confirmation of successful reduction.

C NMR Analysis (100 MHz, CDCl)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Mass Spectrometry (MS)[6]

Ionization Method: Electron Impact (EI, 70 eV)

The mass spectrum provides definitive proof of the bromine incorporation via the isotopic abundance pattern.

- Molecular Ion (M

): The compound displays a characteristic 1:1 doublet at m/z 176 and 178. This corresponds to the presence of one Bromine atom (

Br and

Br).

- Base Peak: Often observed at m/z 97 (Loss of Br) or m/z 79/81 (Br), depending on fragmentation energy.

Fragmentation Pathway

The fragmentation is driven by the stability of the allylic cation and the facile loss of water and bromine.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways observed in EI-MS.

Key Peaks Table:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

| 176 / 178 | Medium | M

. Diagnostic 1:1 ratio confirms mono-bromination. | | 158 / 160 | High | [M - H

O]

. Loss of water is rapid for allylic alcohols. | | 97 | High/Base | [M - Br]

. Formation of the stable allylic cation C

H

O

. | | 79 / 81 | Variable | Br

. |

Infrared Spectroscopy (FT-IR)

Experimental Protocol

- Method: Neat oil on NaCl plates or ATR (Attenuated Total Reflectance).
- Background: Air background subtraction required.

Spectral Interpretation

The IR spectrum serves as a quick "pass/fail" check for the reduction reaction.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

References

- Sigma-Aldrich.Product Specification: **3-Bromo-2-cyclohexen-1-ol** (CAS 109380-09-8).[2][3]
- National Institute of Standards and Technology (NIST).Mass Spectrum of 3-Bromocyclohexene (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[2]
- Doc Brown's Chemistry.Proton NMR Spectrum of Cyclohexene (Structural Analog).
- PubChem.Compound Summary: **3-Bromo-2-cyclohexen-1-ol**.[2] National Library of Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-CYCLOHEXEN-1-OL(822-67-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Bromocyclohex-2-en-1-ol | C6H9BrO | CID 566108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-2-CYCLOHEXEN-1-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- To cite this document: BenchChem. [Spectroscopic Characterization Guide: 3-Bromo-2-cyclohexen-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11937838#spectroscopic-data-nmr-ir-ms-of-3-bromo-2-cyclohexen-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)